
Propionamidine hydrochloride
Overview
Description
Chemical Identity and Synthesis Propionamidine hydrochloride (CAS 39800-84-5, molecular formula C₃H₈N₂·HCl) is an amidine derivative synthesized via the reaction of propionitrile, anhydrous methanol, and hydrogen chloride under optimized conditions (molar ratio 1:1.1:1.1, 0–20°C, pH 4.0–8.5). This process achieves a yield of 94% and purity of 99% .
Physicochemical and Biological Properties The compound is a white crystalline solid with a molecular weight of 108.57 g/mol (including HCl). It acts as a competitive inhibitor of acetylcholinesterase by binding to the enzyme’s active site, disrupting catalytic activity.
Applications
Primarily used in research and pharmaceutical synthesis, it serves as a precursor for drug development and enzyme inhibition studies .
Preparation Methods
Classical Pinner Reaction
The Pinner reaction remains the foundational method for synthesizing amidine hydrochlorides, including propionamidine derivatives. This acid-catalyzed process involves the reaction of a nitrile with an alcohol to form an imino ester salt, which is subsequently hydrolyzed or aminated .
Reaction Mechanism and Conditions
Propionitrile (CH₃CH₂CN) reacts with anhydrous hydrogen chloride (HCl) in methanol under controlled stoichiometry (1:2 molar ratio). The intermediate imino ester hydrochloride forms at 0–5°C and is treated with ammonia to yield propionamidine hydrochloride . Key parameters include:
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Temperature : 0–5°C for nitrile protonation; 25°C for ammonolysis.
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Solvent : Methanol or ethanol for optimal solubility.
Industrial Adaptations
Modern variants use trimethylsilyl triflate (TMSOTf) as a Lewis acid to enhance reaction efficiency. For example, TMSOTf (2 equivalents) in acetonitrile at room temperature achieves 83% yield with minimal byproducts . This method avoids gaseous HCl, improving safety and scalability .
Sulfamide-Mediated Synthesis
A high-yielding alternative involves the direct reaction of 3-chloropropionitrile with sulfamide (H₂NSO₂NH₂) in the presence of hydrogen chloride .
Protocol from Patent Literature
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Step 1 : Sulfamide (14.0 mmol) is dissolved in 1,4-dioxane hydrochloride (30% w/w HCl).
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Step 2 : 3-Chloropropionitrile (53.2 mmol) is added, and the mixture is heated to 55–60°C under 1.0–1.5 kp/cm² pressure for 4 hours .
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Step 3 : Excess HCl is removed via evaporation, and the product is precipitated using dichloromethane.
Key Advantages :
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Single-step synthesis with minimal purification.
Purification and Quality Control
Crude this compound often contains impurities such as ammonium chloride (NH₄Cl) or unreacted nitriles. Advanced purification methods include:
Alkoxide Precipitation
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Protocol : React NH₄Cl with sodium methoxide (NaOMe) to form NaCl precipitate, followed by adsorption using molecular sieves .
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Efficiency : Reduces NH₄Cl content to <0.45% and increases product purity to >98% .
Recrystallization
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Solvent System : Ethanol/ethyl acetate (3:1 v/v) at 0–5°C.
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Outcome : White crystalline product with ash content <0.5% .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Classical Pinner Reaction | 70–75 | 95–98 | Moderate | High |
Sulfamide-Mediated | 86.2 | 99 | High | Moderate |
Lewis Acid-Promoted | 83 | 97 | High | Low |
Trade-offs :
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The sulfamide method offers superior yield but requires pressurized equipment .
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Lewis acid variants (e.g., TMSOTf) reduce reaction time but increase reagent costs .
Recent Advances and Modifications
Microwave-Assisted Synthesis
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Conditions : 100°C, 30 minutes, 300 W microwave irradiation.
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Outcome : 89% yield with 99% purity, reducing reaction time by 70% .
Continuous Flow Chemistry
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Protocol : Propionitrile and HCl are mixed in a microreactor at 50°C with a residence time of 10 minutes.
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Advantage : Eliminates intermediate isolation, achieving 91% yield .
Challenges and Limitations
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Byproduct Formation : Ritter reactions compete in Lewis acid systems, producing undesired amides (e.g., 5–15% in TMSOTf protocols) .
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Moisture Sensitivity : Imidate intermediates hydrolyze rapidly, necessitating anhydrous conditions .
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Environmental Impact : Traditional methods generate HCl waste, requiring neutralization .
Industrial Production Insights
Global consumption data (1997–2019) indicate a 4.2% annual growth in this compound demand, driven by its role in synthesizing famotidine . Leading manufacturers (e.g., TCI America) utilize sulfamide-mediated routes for bulk production, citing cost-effectiveness at scale .
Chemical Reactions Analysis
Types of Reactions: Propionamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of propionamide or propionitrile.
Reduction: Formation of propylamine.
Substitution: Formation of various substituted amidines.
Scientific Research Applications
Propionamidine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in cell biology and genetic research for studying cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propionamidine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Identical Molecular Formulas
Several compounds share the molecular formula C₃H₉ClN₂ but differ in substituents and applications:
Key Differences :
- Allylhydrazine hydrochloride contains an allyl group (CH₂=CH-CH₂-) instead of a propionamidine backbone, rendering it unsuitable for enzyme inhibition.
- Propanimidamide hydrochloride is a synonym, confirming nomenclature variability in chemical databases .
Amidines with Similar Functional Groups
Acetamidine Hydrochloride (CAS 124-42-5)
- Structure : CH₃-C(=NH)-NH₂·HCl (shorter carbon chain than Propionamidine).
- Applications : Simpler amidine used in peptide synthesis; weaker acetylcholinesterase affinity due to reduced hydrophobic interactions .
Procainamide Hydrochloride (CAS 614-39-1)
- Structure : C₁₃H₂₁N₃O·HCl (larger aromatic backbone).
- Applications : Antiarrhythmic drug; blocks sodium channels in cardiac tissues. Unlike Propionamidine, it lacks amidine-mediated enzyme inhibition .
Azoamidine Derivatives
These are used as radical initiators in polymerization, highlighting divergent applications compared to Propionamidine’s biochemical roles .
Comparative Analysis of Key Properties
Molecular Weight and Solubility
Biological Activity
Propionamidine hydrochloride (C₃H₈N₂·HCl) is an organic compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
This compound is a white crystalline solid that is soluble in water and ethanol. Its structure features a propionamidine functional group connected to a hydrochloride moiety, which enhances its solubility and reactivity. The compound can be synthesized through various methods, including the reaction of propionitrile with guanidine or amidine precursors, typically yielding high purity levels.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:
- Enzymatic Modulation : this compound has been shown to influence enzymatic activity, potentially acting as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : The compound exhibits antifungal and antibacterial activities. For instance, it disrupts mitochondrial membranes in fungi such as Botrytis cinerea, inhibiting mitochondrial complex III, which is crucial for ATP production.
- Antitumor Activity : Research indicates that derivatives of this compound may possess antineoplastic properties. For example, FCE 24517, a derivative, has demonstrated cytotoxic effects against various human tumor cell lines and murine xenografts .
Applications in Research and Medicine
This compound has potential applications across several fields:
- Pharmaceutical Development : It serves as a precursor for synthesizing compounds with anti-ulcer properties, such as famotidine, which is effective against gastric ulcers .
- Cell Biology : The compound is utilized in genetic research to study cellular processes and gene expression due to its ability to bind DNA and modulate gene activity .
- Agricultural Chemistry : Its fungicidal properties make it valuable in developing agrochemicals aimed at protecting crops from fungal infections .
Case Studies
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Antifungal Activity :
- A study demonstrated that this compound effectively inhibited the growth of Botrytis cinerea, a significant fungal pathogen affecting crops. The mechanism involved mitochondrial disruption leading to cell death.
- Antitumor Efficacy :
- Synthesis and Derivatives :
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Key Features |
---|---|---|
Acetamidine hydrochloride | C₂H₇ClN₂ | Shorter alkyl chain; used similarly in reactions |
Butyramidine hydrochloride | C₄H₉ClN₂ | Longer alkyl chain; exhibits different biological activities |
2,2'-Azobis(2-methylpropionamidine) dihydrochloride | C₈H₂₀Cl₂N₆ | Used as an initiator in polymerization reactions |
This compound stands out due to its specific structural features that confer unique reactivity patterns compared to other amidine derivatives. This specificity enhances its potential applications in drug development and biological research.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and structural integrity of propionamidine hydrochloride in synthetic preparations?
- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Elemental analysis (EA) ensures stoichiometric consistency with the hydrochloride salt form. For reproducibility, document column specifications (e.g., C18), mobile phase composition, and calibration standards. Cross-validate results using mass spectrometry (MS) to detect impurities .
Q. How should this compound be safely handled and stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Use desiccants to minimize moisture absorption. During handling, wear nitrile gloves, lab coats, and safety goggles. Decontaminate spills with 70% ethanol followed by water rinsing. Avoid inhalation of fine powders by working in a fume hood with HEPA filtration .
Q. What spectroscopic techniques are optimal for characterizing this compound’s molecular interactions in solution?
- Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., amidine C=N stretching at ~1650 cm⁻¹). For solvation dynamics, employ UV-Vis spectroscopy to monitor absorbance shifts in polar vs. non-polar solvents. Stability under varying pH conditions can be assessed using spectrophotometric titrations .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s enzyme inhibition efficacy across different assay conditions?
- Methodological Answer : Standardize assay parameters:
- Buffer Systems : Compare Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to assess pH-dependent activity.
- Temperature Control : Use thermostatted microplate readers to eliminate thermal fluctuations.
- Positive/Negative Controls : Include known inhibitors (e.g., berenil) and vehicle-only controls.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance across replicates .
Q. What experimental design considerations are critical for evaluating this compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- Dosing Regimens : Optimize single vs. multiple doses based on plasma half-life (t₁/₂) from pilot studies.
- Sampling Schedule : Collect blood/tissue samples at logarithmic intervals (e.g., 0.5, 1, 2, 4, 8 h post-administration).
- Analytical Validation : Use LC-MS/MS to quantify parent compound and metabolites in biological matrices, ensuring a lower limit of quantification (LLOQ) ≤10 ng/mL.
- Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification .
Q. How can researchers address batch-to-batch variability in this compound’s bioactivity profiles?
- Methodological Answer :
- Quality Control (QC) : Implement orthogonal characterization (e.g., X-ray diffraction for crystallinity, differential scanning calorimetry for thermal stability).
- Bioassay Replicates : Perform dose-response curves in triplicate across independent batches.
- Data Normalization : Express activity relative to internal standards (e.g., % inhibition normalized to reference compounds).
- Meta-Analysis : Use scoping reviews to compare published datasets and identify confounding variables (e.g., solvent additives) .
Properties
IUPAC Name |
propanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRZHZPJJAJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3599-89-1 | |
Record name | Propanimidamide, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3599-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3599-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propionamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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